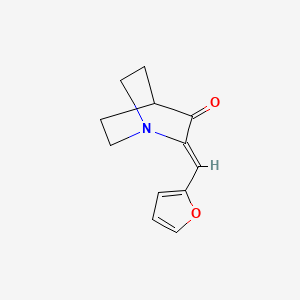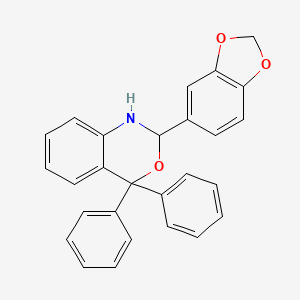![molecular formula C22H26N6O3 B5569732 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)
4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). These synthesis methods often employ various sulfonyl chlorides and are characterized by their efficiency and the ability to introduce diverse functional groups into the pyrimidine core.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, has been elucidated using crystallography. These studies reveal the crystalline form and molecular geometry, which are critical for understanding the compound's reactivity and interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives include oxidative cyclization and reactions with nucleophiles, leading to the formation of various biologically active compounds. For instance, the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide for mechanistic investigations showcases the versatility of pyrimidine derivatives in chemical synthesis (Sako et al., 2000).
科学的研究の応用
Synthesis and Pharmacological Properties
A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) discusses the synthesis of novel compounds, including 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, as potential anti-inflammatory and analgesic agents. This study highlights the use of this compound in developing new heterocyclic compounds with potential therapeutic effects.
Antiproliferative Effects
Another research by Mallesha et al. (2012) focuses on the antiproliferative activity of similar pyrimidine derivatives against human cancer cell lines. This indicates that the compound might have potential applications in cancer research and treatment.
Plant Growth Research
Grossmann (1990) in their study Plant growth retardants as tools in physiological research, discusses the use of plant growth retardants, including pyrimidine structures, in agricultural and horticultural research. This implies potential applications of the compound in understanding plant growth and development.
Solubility Improvement
Research by Xu et al. (2012) on improving the solubility of certain drugs through cocrystals and salts involving pyrimidine structures can be relevant. This suggests that the compound might be useful in enhancing the bioavailability of certain pharmaceuticals.
Functional Alpha 1-Adrenoceptor Antagonism
Elworthy et al. (1997) in their study N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists, explore arylpiperazines for their potential as alpha 1-adrenoceptor antagonists. This indicates a potential use for the compound in developing drugs targeting the urinary tract.
Synthesis in Green Chemistry
Liu, Lei, & Hu (2012) in their paper Thiamine hydrochloride (VB1): an efficient promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium discuss the environmentally benign synthesis of pyrimidine derivatives. This implies a role for the compound in eco-friendly chemical synthesis processes.
Antineoplastic Activity
In a study by Abdel-Hafez (2007), the antineoplastic activity of pyrimidine derivatives is investigated, suggesting a possible use of the compound in developing new cancer treatments.
Anti-HIV Activity
Brukštus, Melamedaite, & Tumkevičius (2000) in their research A Facile Synthesis of Benzo[4,5]Imidazo[2,1-b]-Pyrimido[5,4-f][1,3,4]Thiadiazepines discuss the synthesis of compounds with anti-HIV activity, indicating the potential of the compound in HIV research.
Mechanistic Investigations in Organic Chemistry
Sako, Yaekura, Oda, & Hirota (2000) in their study Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations, highlight the use of pyrimidine derivatives in understanding chemical reactions, which could be relevant to the compound .
Anti-inflammatory and Analgesic Activities
Research by Sondhi, Jain, Dinodia, Shukla, & Raghubir (2007) on the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities suggests similar applications for the compound under discussion.
作用機序
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-16(2)28(14-25-15)21-12-20(23-13-24-21)26-7-9-27(10-8-26)22(29)17-5-6-18(30-3)19(11-17)31-4/h5-6,11-14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDKTMCGHPPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)



![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)
![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)